molecular formula C14H16F4N2O2 B2918564 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate CAS No. 2094168-55-3

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate

Cat. No. B2918564
CAS RN: 2094168-55-3
M. Wt: 320.288
InChI Key: CIYDUABRGDUYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate, also known as TFP, is a chemical compound that has been in use in scientific research for several years. TFP is a potent and selective inhibitor of a specific enzyme that is involved in various biological processes.

Mechanism of Action

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate inhibits the enzyme by binding to its active site, thereby preventing it from carrying out its biological function. This inhibition leads to a decrease in the activity of the enzyme, which in turn affects the biological processes it is involved in.
Biochemical and physiological effects:
The inhibition of the enzyme by [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate has several biochemical and physiological effects. These effects depend on the specific biological process that the enzyme is involved in. For example, inhibition of the enzyme in inflammation leads to a decrease in the production of inflammatory mediators, while inhibition in cancer leads to a decrease in cell proliferation and an increase in cell death.

Advantages and Limitations for Lab Experiments

One of the main advantages of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate for lab experiments is its potency and selectivity. This makes it an ideal tool for studying the function of the enzyme it inhibits. However, one limitation is that [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate may have off-target effects, meaning it may inhibit other enzymes or proteins that are not its intended target. This can lead to unintended effects and may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate in scientific research. One direction is to study the role of the enzyme it inhibits in other biological processes, such as cardiovascular disease and metabolic disorders. Another direction is to develop more potent and selective inhibitors of the enzyme, which may have therapeutic potential for various diseases. Additionally, the use of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate in combination with other drugs or therapies may lead to synergistic effects and improved treatment outcomes.
Conclusion:
In conclusion, [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate is a potent and selective inhibitor of a specific enzyme that has been extensively used in scientific research to study its role in various biological processes. The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate involves several steps, and its mechanism of action involves binding to the enzyme's active site. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate has several biochemical and physiological effects, and its use in lab experiments has advantages and limitations. There are several future directions for the use of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate in scientific research, including studying its role in other biological processes and developing more potent and selective inhibitors.

Synthesis Methods

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate involves several steps. The first step is the synthesis of 2-fluoropyridine-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol to yield [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate. The purity of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate can be improved by recrystallization.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate has been extensively used in scientific research to study the role of the enzyme it inhibits. This enzyme is involved in various biological processes, including inflammation, cancer, and neurological disorders. [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate has been shown to be a potent and selective inhibitor of this enzyme, making it an ideal tool for studying its function in these processes.

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c15-12-11(2-1-5-19-12)13(21)22-8-10-3-6-20(7-4-10)9-14(16,17)18/h1-2,5,10H,3-4,6-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYDUABRGDUYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC(=O)C2=C(N=CC=C2)F)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl 2-fluoropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.